Product packaging for trans-3-Hexen-1-ol(Cat. No.:CAS No. 544-12-7)

trans-3-Hexen-1-ol

Cat. No.: B1233542
CAS No.: 544-12-7
M. Wt: 100.16 g/mol
InChI Key: UFLHIIWVXFIJGU-UHFFFAOYSA-N
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Description

Contextualization within the Green Leaf Volatile (GLV) Chemical Class

trans-3-Hexen-1-ol is categorized within a group of compounds known as Green Leaf Volatiles (GLVs). researchgate.net GLVs are C6 molecules, including aldehydes, alcohols, and their esters, that are responsible for the characteristic "green odor" of freshly cut leaves. oup.commdpi.com These compounds are produced by nearly all green plants, typically in response to tissue damage caused by herbivory, mechanical wounding, or pathogen infection. nih.govpnas.org While intact plants emit only trace amounts of GLVs, their production can increase dramatically within seconds or minutes of stress. oup.comnih.gov

The biosynthesis of GLVs occurs through the hydroperoxide lyase (HPL) branch of the oxylipin pathway. nih.govpnas.org The process begins when lipases release fatty acids, such as linolenic acid and linoleic acid, from plant membranes. nih.govresearchgate.net These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes to form hydroperoxides. oup.comresearchgate.net Subsequently, the hydroperoxide lyase (HPL) enzyme cleaves these hydroperoxides to produce C6 aldehydes, like (Z)-3-hexenal. oup.comresearchgate.net These aldehydes can then be reduced to their corresponding alcohols, such as this compound, or further converted to esters. oup.comresearchgate.net

Significance as a Biogenic Volatile Organic Compound (BVOC)

As a plant-emitted substance, this compound is classified as a Biogenic Volatile Organic Compound (BVOC). nih.govchemicalbook.com BVOCs are a diverse group of organic compounds released into the atmosphere by living organisms, with terrestrial vegetation being the primary source. researchgate.netresearchgate.net C6 hexenols, including this compound, represent a significant group of these biogenic emissions. ebi.ac.uk

Once in the atmosphere, BVOCs like this compound participate in complex photochemical reactions. acs.org They are reactive towards key atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). researchgate.netacs.orgacs.org These reactions contribute to the formation of other atmospheric pollutants and can lead to the production of Secondary Organic Aerosols (SOA), which have implications for air quality and climate. researchgate.netresearchgate.netacs.org Studies have confirmed that the atmospheric oxidation of hexenols is a pathway for generating SOA. researchgate.netsemanticscholar.org The atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be around one hour. acs.org

Isomeric Considerations: Comparative Analysis of cis- and trans-Stereoisomers

This compound is the (E)-stereoisomer of 3-hexen-1-ol. Its geometric isomer is (Z)-3-hexen-1-ol, commonly known as leaf alcohol. nist.govebi.ac.uk Both isomers are found in nature, but they often exhibit different sensory properties and biological roles. ebi.ac.ukgoogle.com

The most notable difference is their scent profile. The cis-isomer, (Z)-3-hexen-1-ol, is renowned for its intense, fresh, grassy-green odor, characteristic of newly cut grass. ebi.ac.ukgoogle.com In contrast, the trans-isomer, while also having a green aroma, is sometimes described as having a more fat-like or less natural scent. google.comthegoodscentscompany.com Due to its distinct fresh scent, (Z)-3-hexen-1-ol is widely used in flavors and perfumes. ebi.ac.ukvirtuemarketresearch.com

Table 2: Comparative Overview of 3-Hexen-1-ol Isomers

Feature This compound cis-3-Hexen-1-ol (B126655)
Structure (E)-hex-3-en-1-ol (Z)-hex-3-en-1-ol
Common Name trans-3-Hexenol Leaf Alcohol
CAS Number 928-97-2 928-96-1

| Odor Profile | Grassy green aroma, sometimes described as fat-like or less natural than the cis-isomer. nih.govgoogle.comthegoodscentscompany.com | Intense grassy-green odor of freshly cut grass and leaves. ebi.ac.ukgoogle.com |

Overview of Research Trajectories and Interdisciplinary Relevance

Research on this compound spans several scientific fields, highlighting its interdisciplinary importance.

Chemical Ecology and Agriculture: In chemical ecology, the compound is studied for its role as a semiochemical—a chemical involved in communication. It has been shown to stimulate the antennae of the male fall webworm moth (Hyphantria cunea), indicating a role in insect behavior. chemicalbook.comfishersci.ca GLVs, including the hexenol isomers, are critical in plant defense mechanisms. They can act as attractants for predators and parasitoids of herbivores, a phenomenon known as "indirect defense." pnas.orgebi.ac.uk Furthermore, research has explored the use of green leaf alcohols to disrupt the response of pest insects to pheromone attractants, suggesting potential applications in integrated pest management. ebi.ac.uk

Environmental and Atmospheric Science: The role of this compound as a BVOC is a key area of environmental research. ebi.ac.uk Scientists investigate its emission rates from vegetation, its transport in the atmosphere, and its chemical degradation pathways. acs.org A significant focus is on its contribution to the formation of Secondary Organic Aerosols (SOA), which influence atmospheric composition and climate. semanticscholar.org

Plant Science and Chemical Biology: In plant biology, research investigates how the emission of GLVs like this compound is regulated and its function in plant-plant signaling. ebi.ac.ukontosight.ai Exposure to certain GLVs can induce or prime defense responses in neighboring plants, preparing them for potential attacks. nih.govebi.ac.uk Studies also examine how environmental factors, such as temperature, correlate with the production of these compounds in plants. ebi.ac.uk

Flavor and Fragrance Chemistry: The distinct "green" aroma of this compound and its isomers makes them valuable in the flavor and fragrance industry. chemicalbook.comvirtuemarketresearch.com this compound is used to create green top-note compositions in herbaceous fragrances and to modify the scent profiles of its isomers. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1233542 trans-3-Hexen-1-ol CAS No. 544-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

544-12-7

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

hex-3-en-1-ol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

UFLHIIWVXFIJGU-UHFFFAOYSA-N

SMILES

CCC=CCCO

Isomeric SMILES

CC/C=C\CCO

Canonical SMILES

CCC=CCCO

boiling_point

156-157 °C
Boiling point: 55-56 °C at 9 mm Hg
156.50 °C. @ 760.00 mm Hg

Color/Form

Colorless liquid

density

0.846 at 22/15 °C
0.846-0.850

flash_point

Flash Point: 130 °F/ 54 °C/closed cup/

Other CAS No.

928-97-2
544-12-7

physical_description

Liquid
colourless liquid with a powerful, grassy-green odou

Pictograms

Flammable; Irritant

solubility

Very soluble in ethanol and ether
Soluble in alcohol, propylene glycol, fixed oils
soluble in alcohol, propylene glycol and most fixed oils

Synonyms

3-hexen-1-ol
3-hexen-1-ol, (E)-isomer
3-hexen-1-ol, (Z)-isomer
cis-3-hexen-1-ol
cis-3-hexenol

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Trans 3 Hexen 1 Ol

Established Laboratory Synthesis Routes

The creation of trans-3-Hexen-1-ol in a laboratory setting can be achieved through several distinct methods, each with its own advantages and specific outcomes. These methods range from catalytic hydrogenation to intricate organometallic and enzymatic approaches.

Catalytic Partial Hydrogenation Strategies

Catalytic partial hydrogenation is a common industrial method for producing hexenols. researchgate.net The process typically starts with 3-hexyn-1-ol (B147329), which is then partially hydrogenated to yield the desired hexenol isomer. For instance, the selective hydrogenation of 3-hexyn-1-ol using a palladium-carbon catalyst at normal temperature and pressure can produce cis-3-hexen-1-ol (B126655), with the trans-isomer content being less than 0.5%. google.com

A notable advancement in this area involves the use of palladium catalysts under solvent-free conditions. By reacting 3-hexyn-1-ol with a palladium catalyst, such as Pd/C or Pd/Al₂O₃, under a controlled hydrogen pressure of 10–1000 kPa and a temperature of 20–100°C, a high purity of cis-3-hexen-1-ol (≥96.4%) can be achieved with minimal by-products like n-hexanol (≤0.2%) and this compound (≤1.5%). The solvent-free nature of this process enhances reactor capacity and simplifies purification, making it economically advantageous.

Another approach involves the hydrogenation of methyl trans-3-hexenoate. In one documented synthesis, using a tris((2-(diphenylphosphino)ethyl)amino)ruthenium monocarbonyl catalyst in toluene (B28343) with methanol (B129727) as an activator, full conversion of the starting material was achieved after 18 hours at 130°C under 60 bar of hydrogen pressure. chemicalbook.com The resulting product mixture contained approximately 65% this compound and 35% 1-hexanol. chemicalbook.com

The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the hydrogenation. For example, the reduction of 3-hexyne (B1328910) with sodium in ammonia (B1221849) is a known method to produce trans-3-hexene. libguides.com

Table 1: Comparison of Catalytic Partial Hydrogenation Methods
Starting MaterialCatalystConditionsMajor ProductBy-productsReference
3-Hexyn-1-olPalladium-carbonNormal temperature and pressurecis-3-Hexen-1-olThis compound (<0.5%) google.com
3-Hexyn-1-olPd/C or Pd/Al₂O₃10–1000 kPa H₂, 20–100°C, solvent-freecis-3-Hexen-1-ol (≥96.4%)n-Hexanol (≤0.2%), this compound (≤1.5%)
Methyl trans-3-hexenoateRu(L)CO130°C, 60 bar H₂, toluene, methanolThis compound (~65%)1-Hexanol (~35%) chemicalbook.com
3-HexyneSodium in ammonia-trans-3-Hexene- libguides.com

Organometallic Approaches in Stereoselective Synthesis

Organometallic reagents play a significant role in the stereoselective synthesis of alcohols, including this compound. These methods often involve the addition of organometallic compounds to carbonyls or other electrophilic species.

One example is the use of organomanganese reagents. These can be prepared by transmetalation of organolithium or Grignard reagents and add effectively to aldehydes and acylsilanes, offering good to excellent yields with high diastereoselectivity. doi.org The stereochemical outcome can be influenced by the nature of the organometallic species and the substrate. doi.org

A palladium-catalyzed three-component reaction of 3-(pinacolatoboryl)allyl acetates, aldehydes, and organoboranes provides a pathway to (Z)-anti-homoallylic alcohols with high diastereoselectivity and alkene stereocontrol. acs.org This reaction proceeds through the formation of an allylic gem-palladium/boryl intermediate. acs.org

Furthermore, the synthesis of 3-hexyn-1-ol, a precursor to hexenols, can be achieved using a Grignard reagent. The process involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, followed by an addition reaction with ethylene (B1197577) oxide and subsequent hydrolysis. google.com This intermediate can then be selectively hydrogenated to yield the desired hexenol isomer. google.com

Chemo-enzymatic Synthesis via Biocatalysis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce target molecules. This approach is particularly valuable for creating stereochemically pure compounds.

Lipases are commonly used enzymes in the synthesis of flavor esters. For instance, crude acetone (B3395972) powders of lipases from various plant seedlings, such as rapeseed, have been investigated for the synthesis of (Z)-3-hexen-1-yl acetate (B1210297) via transesterification of (Z)-3-hexen-1-ol with vinyl acetate in an organic solvent. jcsp.org.pkresearchgate.net The use of vinyl acetate is advantageous as it drives the reaction equilibrium forward by producing acetaldehyde, which tautomerizes to a stable form, making the reaction irreversible. jcsp.org.pk In one study, rape seedlings showed the highest yield of (Z)-3-hexen-1-yl acetate at 76% after 72 hours. researchgate.net

Enzymatic transesterification using Novozym 435 has been shown to produce cis-3-hexen-1-yl acetate with high yields (>90%) in both green solvents and solvent-free systems. researchgate.netresearchgate.net The removal of water as a by-product in esterification reactions can enhance conversion rates. researchgate.net

Another biocatalytic route involves the use of enzymes from plant tissues. For example, the combined action of a natural enzyme system from radish leaves and a yeast can be used to synthesize cis-3-hexen-1-ol from linolenic acid. google.comgoogle.com The plant enzymes oxidize the fatty acid to cis-3-hexenal (B147320), which is then reduced to cis-3-hexen-1-ol by the yeast. google.com

Exploration of Novel Reaction Pathways

Research into new synthetic routes for this compound and its isomers is ongoing. One novel approach involves the reaction of 1-pentene (B89616) with formaldehyde (B43269) in the presence of a Lewis acid. google.com This method produces a crude mixture containing this compound and cis-3-hexen-1-ol, which can then be treated with a base. google.com The ratio of trans to cis isomers in the crude mixture can range from 6:4 to 9:1. google.com

Another area of exploration is the development of novel catalyst systems for hydrogenation reactions. For example, palladium nanoparticles generated on gel-type ion-exchange resins have shown high activity, selectivity, and durability in partial hydrogenation reactions under mild conditions, offering a green and low-cost option for fine chemical production. rsc.org This system has been applied to the continuous-flow synthesis of cis-3-hexen-1-ol. rsc.org

Derivatization and Functionalization Reactions

This compound can be chemically modified to create a variety of derivatives with different properties and applications.

Esterification Reactions and Derivative Formation

Esterification is a common derivatization reaction for alcohols. This compound can be reacted with various carboxylic acids or their derivatives to form esters. These esters are often valuable fragrance and flavor compounds themselves.

For example, the lipase-catalyzed transesterification of (Z)-3-hexen-1-ol with vinyl acetate produces (Z)-3-hexen-1-yl acetate. jcsp.org.pkresearchgate.net This enzymatic method offers high conversion yields and is considered a green chemistry approach. researchgate.netresearchgate.net The reaction can be optimized by controlling substrate concentrations. researchgate.net

Besides acetate esters, other derivatives can be synthesized. For instance, (E)-hex-3-en-1-yl methoxycarbamate can be prepared from this compound in a two-step protocol using 1,1'-carbonyldiimidazole (B1668759) and methoxyamine hydrochloride. beilstein-journals.org This derivative can then be used in further reactions, such as amino-sulfonoxylation. beilstein-journals.org

The trimethylsilyl (B98337) ether of this compound is another derivative that can be formed. nist.gov A list of downstream products that can be synthesized from this compound includes hex-3-enyl benzoate, 2-((2S,3S)-3-ethyloxiran-2-yl)ethanol, and hex-3-enoic acid, among others. lookchem.com

Table 2: Examples of trans-3-Hexen-1-ol Derivatives
Derivative NameStarting MaterialReagent(s)Reference
(Z)-3-Hexen-1-yl acetate(Z)-3-Hexen-1-olVinyl acetate, Lipase jcsp.org.pkresearchgate.net
(E)-Hex-3-en-1-yl methoxycarbamateThis compound1,1'-Carbonyldiimidazole, Methoxyamine hydrochloride beilstein-journals.org
This compound, trimethylsilyl etherThis compound- nist.gov
Hex-3-enyl benzoateThis compoundBenzoic acid (or derivative) lookchem.com
2-((2S,3S)-3-Ethyloxiran-2-yl)ethanolThis compound- lookchem.com
Hex-3-enoic acidThis compound- lookchem.com

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes several oxidation and reduction pathways that transform its structure and functional groups.

Oxidation:

The gas-phase ozonolysis of this compound has been investigated to understand its atmospheric reactions. This oxidation process breaks the carbon-carbon double bond, leading to the formation of specific primary and secondary products. The primary products identified are propanal and 3-hydroxypropanal. researchgate.net Secondary products from these reactions include acetaldehyde, glycolaldehyde, and methylglyoxal. researchgate.net The yields of these products are detailed in the table below.

Another study noted the epoxidation of this compound using molybdenum(II) and tungsten(II) complexes as catalyst precursors, which demonstrates the conversion of the alkene group into an epoxide with high selectivity.

Table 1: Product Yields from the Gas-Phase Ozonolysis of this compound. researchgate.net
Product TypeProduct NameAverage Yield (%)
PrimaryPropanal63 ± 8
3-Hydroxypropanal43 ± 10
SecondaryAcetaldehyde30 ± 4
Glycolaldehyde16 ± 4
Methylglyoxal8 ± 3

Reduction:

The reduction of this compound primarily targets the double bond. Catalytic hydrogenation can reduce the alkene functional group to yield 1-hexanol. This is exemplified in the hydrogenation of methyl (E)-hex-3-enoate, a derivative of this compound. Using a tris((2-(diphenylphosphino)ethyl)amino)ruthenium monocarbonyl complex with hydrogen gas, the ester is fully converted to a mixture of approximately 65% this compound and 35% 1-hexanol, indicating that under these conditions, both the ester is reduced and a significant portion of the double bond is hydrogenated. chemicalbook.com The partial hydrogenation of 3-hexyn-1-ol to produce cis-3-hexen-1-ol often yields this compound and fully saturated n-hexanol as byproducts, further demonstrating the susceptibility of the double bond to reduction. google.com

Cyclization and Polymerization Studies

This compound serves as a valuable precursor for synthesizing heterocyclic compounds through cyclization reactions, particularly tethered aza-Wacker cyclizations.

Cyclization:

Derivatives of this compound have been successfully used in palladium-catalyzed oxidative cyclization reactions to form six-membered heterocycles. In one approach, (E)-hex-3-en-1-yl methylsulfamate, prepared from this compound, undergoes an aza-Wacker cyclization. nih.gov This reaction, which is catalytic in a palladium source like Pd₂(dba)₃ and uses Cu(OAc)₂ and oxygen as oxidants, produces valuable oxathiazinane heterocycles. nih.gov These products are considered masked 1,3-amino alcohols, which are important motifs in biologically active molecules. nih.gov

Similarly, trans-hex-3-en-1-yl methoxycarbamate, also prepared from this compound, can be cyclized into 1,3-oxazinan-2-one (B31196) products. chemrxiv.org The reaction proceeds by heating the substrate with palladium(II) and copper(II) salts under an oxygen atmosphere. chemrxiv.org Optimization studies showed that using Pd(OAc)₂ as the catalyst in acetonitrile (B52724) (CH₃CN) provides the highest yields. chemrxiv.orgresearchgate.net

Another study explored the use of phosphoramidate (B1195095) tethers. (E)-hex-3-en-1-yl phenyl (4-methoxyphenyl)phosphoramidate, derived from this compound, was used to optimize conditions for diastereoselective tethered aza-Wacker cyclizations, showing that this substrate is compatible with these transformations. ku.edu

Table 2: Selected Aza-Wacker Cyclization Reactions Using this compound Derivatives.
SubstrateCatalyst/ReagentsSolventProductYield (%)Reference
(E)-hex-3-en-1-yl methylsulfamatePd(OAc)₂ / O₂DMSOOxathiazinane heterocycle~30 nih.gov
trans-hex-3-en-1-yl methoxycarbamatePd₂(dba)₃ / Cu(OAc)₂ / O₂CH₃CN1,3-oxazinan-2-one derivative40 chemrxiv.org
trans-hex-3-en-1-yl methoxycarbamatePd(OAc)₂ / Cu(OAc)₂ / O₂CH₃CN1,3-oxazinan-2-one derivative70 chemrxiv.org

Polymerization:

Direct polymerization studies specifically involving this compound are not widely reported in the reviewed literature. However, research into related areas provides some context. For instance, tantalum complexes have been used to catalyze the highly isospecific polymerization of 1-hexene, a structurally related alkene, to produce isotactic poly(1-hexene). acs.org Additionally, studies on the synthesis of tetraphenyl trans-3-hexene-1,5-diyne precursors are aimed at fabricating graphene nanoribbons through on-surface polymerization and cyclization reactions. escholarship.org While not directly using this compound, these studies highlight the potential of related structures in polymer science.

Stereochemical Control and Isomerization Processes

The stereochemistry of the double bond in 3-hexen-1-ol is crucial, and various processes are used to control or alter its configuration.

Mechanisms of Geometric Isomerization

Geometric isomerization involves the conversion between the cis and trans isomers. In the context of 3-hexen-1-ol, this transformation can be induced by external factors such as temperature. During the high-temperature processing of natural products like green tea, cis-3-hexen-1-ol can be converted into its more thermodynamically stable trans isomer, this compound. nih.gov This isomerization is often observed alongside volatilization and other chemical conversions. nih.govresearchgate.net The mechanism is typically driven by the energetic favorability of the trans configuration, which minimizes steric strain. In bioprocesses, the isomerization of cis-3-hexenal to trans-2-hexenal (B146799) is a known competing reaction, highlighting the relative instability of the cis form, which can be mitigated by immediate reduction to the alcohol. google.com

Stereoselective Synthesis of Defined Isomers

Controlling the synthesis to favor one geometric isomer over the other is a key challenge in producing pure 3-hexen-1-ol.

One method involves the reaction of 1-pentene with formaldehyde in the presence of a Lewis acid catalyst. google.com This process yields a crude mixture of 3-hexen-1-ol isomers where the trans isomer is predominant. google.com The ratio of this compound to cis-3-hexen-1-ol in the crude mixture can range from 6:4 to 9:1. google.com Subsequent treatment with a base can lead to a final composition containing 67% to 82% this compound and 18% to 33% cis-3-hexen-1-ol. google.com

Conversely, the stereoselective synthesis of cis-3-hexen-1-ol is commonly achieved through the partial hydrogenation of 3-hexyn-1-ol using a palladium catalyst, such as a Lindlar catalyst. google.com However, this reaction often produces this compound as an undesired geometric isomer. google.com The formation of the trans isomer can be minimized by carefully controlling reaction conditions. For instance, using a palladium catalyst in a solvent-free system under a specific hydrogen pressure (10–1000 kPa) and temperature (20–100°C) can produce cis-3-hexen-1-ol with high purity (≥96.4%), limiting the this compound content to ≤1.5%.

Table 3: Stereoselective Synthesis Methods for 3-Hexen-1-ol Isomers.
Starting MaterialsKey Reagents/CatalystPrimary ProductIsomer Ratio/PurityReference
1-Pentene, FormaldehydeLewis AcidThis compoundtrans:cis ratio of 6:4 to 9:1 in crude mixture google.com
3-Hexyn-1-olPalladium Catalyst, H₂cis-3-Hexen-1-ol≤1.5% this compound byproduct

Biosynthesis and Ecological Elucidation of Trans 3 Hexen 1 Ol

Biological Production Pathways

The formation of trans-3-Hexen-1-ol and other GLVs is a rapid process initiated by stress in plants. nih.gov While intact plants emit only trace amounts of these volatiles, their synthesis can be triggered within seconds of mechanical damage or other stressors. nih.gov

Lipoxygenase (LOX) Pathway and Associated Enzymes

The biosynthesis of this compound is primarily orchestrated through the lipoxygenase (LOX) pathway, a branch of the broader oxylipin pathway. ontosight.ainih.gov This pathway utilizes fatty acids to produce a range of signaling and defense molecules. nih.gov

The key enzymatic steps are as follows:

Lipase Action : The process begins with the release of fatty acids, primarily linolenic and linoleic acids, from galactolipids in plant cell membranes by the action of lipases. nih.gov The specific lipases involved in initiating GLV biosynthesis are still under investigation. nih.gov

Lipoxygenase (LOX) Catalysis : A 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to these fatty acids. mdpi.com When the substrate is α-linolenic acid, this reaction forms 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOTE). nih.gov

Hydroperoxide Lyase (HPL) Cleavage : The 13-HPOTE is then cleaved by a specific hydroperoxide lyase (13-HPL), a type of cytochrome P450 enzyme. oup.com This cleavage results in the formation of (Z)-3-hexenal and 12-oxo-(9Z)-dodecenoic acid (traumatin). mdpi.com

Isomerization and Reduction : (Z)-3-hexenal can be isomerized to (E)-2-hexenal, a reaction that can occur spontaneously or be facilitated by a (3Z):(2E)-enal isomerase. nih.gov More importantly for the formation of this compound, the precursor aldehydes undergo reduction. While (Z)-3-hexenal can be reduced to (Z)-3-hexen-1-ol (also known as leaf alcohol), the formation of this compound can occur through the isomerization of (Z)-3-hexen-1-ol, particularly at higher temperatures as observed during the processing of green tea. nih.gov The reduction of the aldehyde to an alcohol is carried out by alcohol dehydrogenases. ontosight.ai

It is important to note that while the initial steps of GLV biosynthesis can occur in disrupted cells, the subsequent conversion of aldehydes to alcohols and esters requires intact cells to take up the aldehydes. mdpi.com

Origin and Precursors in Plant Metabolism

The primary precursors for the biosynthesis of this compound are the C18 unsaturated fatty acids, linolenic acid and linoleic acid. ontosight.aifrontiersin.org These fatty acids are integral components of plant cell membranes, specifically within galactolipids. nih.gov The entire process is a part of the oxylipin pathway, which is responsible for producing a wide array of oxygenated fatty acid products involved in plant development and defense. nih.gov

Formation during Mechanical Damage and Stress Responses in Plants

The release of this compound and other GLVs is a hallmark of plant response to various stressors. nih.gov Mechanical damage, such as that caused by herbivores or mowing, is a primary trigger. mdpi.comoup.com This damage disrupts cell structures, bringing the membrane-bound fatty acid precursors into contact with the necessary enzymes like LOX and HPL, leading to a rapid "GLV-burst". oup.com

In addition to mechanical wounding, other abiotic and biotic stresses can induce GLV production. These include:

Herbivore and Pathogen Attack : Insect feeding and microbial infections are potent inducers of GLV synthesis. nih.govnih.gov These compounds can act as direct defenses or as signals to attract natural enemies of the herbivores. nih.govfrontiersin.org

Abiotic Stresses : Environmental factors such as heat stress, ozone exposure, and changes in light conditions can also lead to the emission of GLVs. mdpi.comresearchgate.net The production of these volatiles under such conditions suggests some level of membrane damage or disturbance, activating the biosynthetic pathway. mdpi.com

For instance, in Arabidopsis thaliana, mechanical wounding leads to a rapid emission of GLVs, with the ester (Z)-3-hexen-1-yl acetate (B1210297) peaking after about 5 minutes. nih.gov The precursor alcohol, (Z)-3-hexen-1-ol, peaks even earlier, at around 2.5 minutes after damage. umich.edu

Occurrence and Distribution in Biological Systems

This compound is found across a diverse range of biological systems, from the plant kingdom to microbial metabolites.

Plant Kingdom: Species-Specific Emission Profiles

This compound and its isomers are ubiquitous in vascular plants. oup.com However, the specific composition and quantity of emitted GLVs can vary significantly between different plant species, and even between different cultivars or landraces of the same species. nih.gov

For example, a study on various Brassicaceae species revealed that two cabbage landraces (Brassica oleracea var. capitata) emitted the lowest amounts of LOX pathway volatiles. nih.gov In contrast, wild species like Brassica incana and Brassica mollis showed a relatively high ratio of trans-2-hexenal (B146799) to cis-3-hexen-1-ol (B126655). nih.gov

The emission profiles of GLVs are also influenced by environmental conditions. nih.gov In olive oils, the presence of C6 compounds like this compound is dependent on the olive cultivar. ocl-journal.org For instance, Koroneiki olive oil is characterized by high levels of C6 and C5 alcohols compared to Arbequina and Arbosana varieties. ocl-journal.org

The following table provides examples of plants in which this compound or its isomers have been reported:

Plant SpeciesCommon NameReported GLV
Glycine maxSoybeanThis compound nih.gov
Citrus iyoIyo MikanThis compound nih.gov
Zea maysCornThis compound hmdb.ca
Mentha spicataSpearmintThis compound hmdb.ca
Citrullus lanatusWatermelonThis compound hmdb.ca
Apium graveolensWild CeleryThis compound hmdb.ca
Camellia sinensisTea Plant(Z)-3-hexen-1-ol nih.govnih.gov
Phaseolus vulgarisCommon Beancis-3-hexenol nih.gov
Arabidopsis thalianaThale Cress(Z)-3-hexen-1-ol nih.gov
Betula pendulaSilver Birch(Z)-3-hexen-1-ol mdpi.com
Populus tremulaAspen(Z)-3-hexen-1-ol mdpi.com

Microbial Systems: Yeast and Fungal Metabolites

The occurrence of this compound is not limited to the plant kingdom. It has also been identified as a metabolite in certain microbial systems.

Saccharomyces cerevisiae : This species of yeast, commonly known as brewer's or baker's yeast, is known to produce this compound. nih.govymdb.ca Its presence can influence the volatile composition and flavor profile of fermented products like wine. ymdb.ca

Fungi : Some fungi have been shown to be affected by this compound and its isomers. For example, trans-2-hexen-1-ol, a closely related compound, has demonstrated inhibitory activity against the fungus Fusarium verticillioides. researchgate.net Furthermore, the addition of dry yeasts after the enzymatic breakdown of plant material can significantly increase the conversion of (Z)-3-hexenal to the more stable (Z)-3-hexen-1-ol. google.comgoogle.com

This demonstrates that the biochemical pathways leading to or involving this compound are present in a broader range of organisms beyond just green plants.

Animal Systems: Presence as a Metabolite

While this compound is predominantly recognized as a plant metabolite, evidence indicates its presence in animal systems. It is classified as a fatty alcohol, which consists of an aliphatic chain of at least six carbon atoms. foodb.ca In animals, this compound has been identified in biofluids, specifically urine. foodb.ca Its presence is associated with lipid metabolism, particularly fatty acid metabolism and transport. foodb.ca The compound is linked to cellular processes such as cell signaling and may be a product of lipid peroxidation. foodb.ca Subcellularly, it is found in the cytoplasm and associated with cell membranes. foodb.ca Some research has also explored the effects of related green leaf odors, such as a mixture of cis-3-hexenol and trans-2-hexenal, on stress responses in rats. nih.gov

Environmental and Physiological Factors Influencing Biosynthesis and Emission

The production and release of this compound and other green leaf volatiles (GLVs) are not constant but are dynamically influenced by a range of environmental and physiological cues. These factors can trigger the biosynthetic pathway, leading to the rapid emission of these compounds as a response to changing conditions.

Light is a significant factor regulating the emission of GLVs. Studies on 'Waldmann's Green' leaf lettuce showed that total volatile emission rates, including the related compounds (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate, were significantly higher when cultivated under higher photosynthetic photon flux (PPF). ashs.org Plants grown under a PPF of 360 or 200 µmol·m⁻²·s⁻¹ released more volatiles than those grown at 105 µmol·m⁻²·s⁻¹. ashs.org Similarly, a longer photoperiod of 16 hours resulted in higher emissions compared to an 8-hour photoperiod. ashs.org

In contrast, temperature appears to have a less direct influence on the emission rates of these specific GLVs under normal conditions. In the same lettuce study, no significant differences in emission rates were detected between temperature treatments of 18/13°C, 23/18°C, and 28/23°C (day/night). ashs.org However, heat stress can induce membrane damage, leading to a significant increase in volatiles associated with such damage, including propanal and a combination of (E)-2-hexenal and (Z)-3-hexenol. researchgate.net

Water availability and humidity also play a critical role. In winter wheat, water stress was found to influence GLV emissions. Plants suffering from drought (40% plant available water capacity) emitted the greatest amount of GLVs compared to control plants under optimal water conditions. pjoes.com

Table 1: Effect of Light Conditions on Total Volatile Emission from Lettuce This table illustrates the impact of Photosynthetic Photon Flux (PPF) and photoperiod on the emission of green leaf volatiles from 'Waldmann's Green' leaf lettuce.

Treatment FactorTreatment LevelMean Total Volatile Emission Rate (µg·h⁻¹·g⁻¹ dry wt)
PPF 105 µmol·m⁻²·s⁻¹0.87
200 µmol·m⁻²·s⁻¹1.94
360 µmol·m⁻²·s⁻¹2.19
Photoperiod 8 hours1.01
16 hours1.99
Data sourced from Charron et al. (2005). ashs.org

Biotic stressors, such as feeding by herbivores and infection by pathogens, are potent inducers of GLV emissions, including this compound and its isomers. researchgate.net Mechanical damage caused by chewing insects leads to the immediate release of GLVs from damaged tissues. ufl.edu This rapid response is part of the plant's direct and indirect defense mechanisms. researchgate.net For instance, real-time analysis of wounded Arabidopsis leaves shows that (Z)-3-hexenal is formed within seconds, followed by the appearance of (Z)-3-hexenol and (Z)-3-hexenyl acetate about five minutes later. nih.gov

The type of herbivore can influence the volatile profile. Chewing insects typically induce a strong and immediate release of C6-GLVs. ufl.edu In contrast, piercing-sucking insects, which cause less initial mechanical damage, may elicit a different or delayed volatile response. ufl.edufrontiersin.org

Pathogen infection also triggers the emission of GLVs. Winter wheat plants infested with Fusarium spp. showed a significant increase in the emission of nine different volatile organic compounds (VOCs), six of which were GLVs, including (Z)-3-hexen-1-ol and (E)-2-hexen-1-ol. pjoes.com The total amount of VOCs released by infested plants was substantially higher than that from uninfested control plants. pjoes.com Similarly, infections by the fungus Botrytis cinerea in Arabidopsis and Fusarium spp. in maize have been shown to cause the emission of several GLVs. nih.gov However, the response can be specific to the pathogen; in citrus plants infected with the bacterium Candidatus Liberibacter asiaticus, the levels of C6-GLVs like (E)-2-hexenal and (E)-2-hexen-1-ol were not significantly affected. ufl.edu

Table 2: Volatile Emissions from Winter Wheat under Biotic (Fusarium) and Abiotic (Water) Stress This table shows the emission rates of selected Green Leaf Volatiles (GLVs) and Terpenoids from winter wheat under control, Fusarium-infested, and drought conditions.

CompoundTreatmentEmission Rate (ng·h⁻¹·plant d. wt⁻¹)
(Z)-3-hexen-1-ol Control (80% PAWC)0
Fusarium-infested (80% PAWC)1.41
Drought (40% PAWC)0.44
(E)-2-hexen-1-ol Control (80% PAWC)0
Fusarium-infested (80% PAWC)0.52
Drought (40% PAWC)0
(Z)-3-hexenal Control (80% PAWC)0
Fusarium-infested (80% PAWC)16.51
Drought (40% PAWC)1.76
Linalool Control (80% PAWC)0
Fusarium-infested (80% PAWC)12.33
Drought (40% PAWC)0
PAWC: Plant Available Water Capacity. Data adapted from Piesik et al. (2013). pjoes.com

Abiotic stressors are well-documented triggers for the biosynthesis and emission of GLVs. researchgate.netpreprints.org These compounds are considered key players in plant protection against a variety of environmental challenges. researchgate.netmdpi.com

Drought and Salinity: Drought stress, defined as a significant shortage of water, is a strong inducer of GLV production. preprints.org Studies have shown that drought affects the capacity of pomegranate plants to produce GLVs and that winter wheat emits more GLVs under water stress. mdpi.com The emission of these volatiles is often associated with the physical damage that occurs in plants under severe water deficit. mdpi.com Salinity, which also induces water potential changes, can similarly trigger GLV synthesis. mdpi.com Research on peanut seedlings demonstrated that priming with (Z)-3-hexenyl acetate, a derivative of this compound, enhanced tolerance to salinity stress, resulting in improved photosynthesis and growth. preprints.orgfrontiersin.org In tea plants, hyperosmotic stress (mimicking drought and salinity) led to the specific accumulation of (Z)-3-hexen-1-ol. mbbiology.com

Oxidative Stress: Many abiotic and biotic stressors, including high light, extreme temperatures, and herbivory, ultimately lead to oxidative stress within plant cells. researchgate.netfrontiersin.org There is a strong link between oxidative damage to cell membranes and the induction of GLV emissions. frontiersin.org The biosynthesis of GLVs begins with the release of fatty acids like linolenic and linoleic acid from these membranes, a process initiated by lipases in response to damage. nih.gov Therefore, oxidative stress is considered a primary trigger for the production of GLVs, serving as a general stress response signal. researchgate.net

Biological and Ecological Functions of Trans 3 Hexen 1 Ol

Interspecific Chemical Communication

trans-3-Hexen-1-ol is a key mediator in the chemical conversations occurring between different species, particularly between plants and insects. This compound can act as an attractant or a repellent, profoundly influencing insect behavior related to feeding, mating, and oviposition.

The release of this compound by plants serves as an important olfactory cue for many insect species. This volatile compound is integral to the complex chemical profiles that insects use to locate and assess potential host plants.

Herbivorous insects utilize a range of plant-emitted volatiles to identify suitable host plants for feeding and reproduction. slu.se this compound, often in combination with other green leaf volatiles, is a significant component of the chemical signature that guides these insects. For instance, the Asian longhorned beetle, Anoplophora glabripennis, is attracted to a blend of volatiles that includes cis-3-hexen-1-ol (B126655), a stereoisomer of this compound. mdpi.com While specific responses can vary between insect species, the presence and relative abundance of C6 alcohols like this compound are critical in the host selection process.

Intact asparagus plants, for example, emit significantly greater amounts of (Z)-3-hexen-1-ol compared to plants that have been mechanically damaged or attacked by cutworms. tandfonline.com This suggests that specific volatile profiles, including the presence of hexenols, can signal plant health and suitability to herbivores like the asparagus miner. tandfonline.com

Insect SpeciesPlantRole of Hexenols
Asparagus miner (Ophiomyia simplex)Asparagus (Asparagus officinalis)Intact plants release higher levels of (Z)-3-hexen-1-ol, potentially indicating host suitability. tandfonline.com
Asian longhorned beetle (Anoplophora glabripennis)Various host treesAttracted to blends including cis-3-hexen-1-ol for host location. mdpi.com
Serpentine leafminer (Liriomyza sativae)Lima bean (Phaseolus lunatus)Shows strong antennal responses to green leaf volatiles, including (Z)-3-hexen-1-ol. tandfonline.com

When a plant is damaged by an herbivore, it often releases a specific blend of volatiles, known as herbivore-induced plant volatiles (HIPVs). nih.govnih.gov this compound is a common component of these HIPV blends. nih.gov These chemical signals can act as a "call for help," attracting natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govnih.govresearchgate.net This phenomenon, known as tritrophic interaction, provides an indirect defense mechanism for the plant. nih.govoup.com

For example, maize plants damaged by caterpillars release a volatile blend that includes green leaf volatiles, which in turn attracts parasitic wasps that prey on the caterpillars. nih.gov The release of these volatiles can make an entire plant attractive to these natural enemies, not just the site of damage. researchgate.net Research has shown that various predators and parasitoids can perceive and respond positively to C6-alcohols. nih.gov For instance, the parasitic wasp Cotesia glomerata is attracted to (Z)-3-hexenyl acetate (B1210297), a derivative of (Z)-3-hexen-1-ol, which is released by Arabidopsis plants when damaged by Pieris rapae caterpillars. researchgate.net

Natural EnemyHerbivorePlantAttractant Volatile(s)
Parasitic wasps (e.g., Cotesia marginiventris)Caterpillars (e.g., Spodoptera littoralis)Maize (Zea mays)Green leaf volatiles including (Z)-3-hexen-1-ol. nih.gov
Predatory mitesHerbivorous mitesLima bean (Phaseolus lunatus)Herbivore-induced plant volatiles. researchgate.net
Parasitic wasp (Cotesia glomerata)Pieris rapae caterpillarsArabidopsis(Z)-3-hexenyl acetate. researchgate.net
Entomopathogenic nematodesCorn rootworm (Diabrotica virgifera)Maize (Zea mays)(E)-β-caryophyllene released from roots. oup.com

This compound can significantly enhance the effectiveness of insect pheromones, a phenomenon known as synergism. usp.br The response of an insect to a mixture of its pheromone and certain plant volatiles is often greater than the sum of its responses to each component individually. usp.br This synergy is crucial for successful mate-finding and can play a role in reproductive isolation. usp.br

A notable example is the boll weevil, Anthonomus grandis. Traps baited with the weevil's aggregation pheromone show a remarkable increase in captures when combined with green leaf volatiles like trans-2-hexen-1-ol, cis-3-hexen-1-ol, or 1-hexanol. usp.br Similarly, the attraction of the Asian longhorned beetle, Anoplophora glabripennis, to its male-produced pheromone is enhanced by the presence of host plant volatiles, including (Z)-3-hexen-1-ol. mdpi.comusda.gov This synergistic effect often results in catching significantly more female beetles. usda.govmdpi.com

Insect SpeciesPheromone TypeSynergistic Plant Volatile(s)
Boll weevil (Anthonomus grandis)Aggregation pheromonetrans-2-hexen-1-ol, cis-3-hexen-1-ol, 1-hexanol. usp.br
Asian longhorned beetle (Anoplophora glabripennis)Male-produced pheromone(-)-linalool, trans-caryophyllene, (Z)-3-hexen-1-ol. usda.govmdpi.com
Diamondback moth (Plutella xylostella)Sex pheromone(Z)-3-hexenyl acetate, (E)-2-hexenal, (Z)-3-hexenol. usp.br

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies using EAG have consistently shown that the antennae of many arthropod species are highly sensitive to this compound and its isomers.

For example, the Western Flower Thrips, Frankliniella occidentalis, exhibits significant EAG responses to both cis-3-hexen-1-ol and this compound, with the cis isomer eliciting a stronger response. nih.gov This indicates that these highly polyphagous insects have evolved a peripheral olfactory system that is very sensitive to these ubiquitous green leaf volatiles, aiding in host recognition. nih.gov Similarly, male fall armyworm moths, Spodoptera frugiperda, show strong antennal responses to hexan-1-ol and (Z)-3-hexen-1-ol. acaentmex.org The potato tuber moth, Phthorimaea operculella, also shows distinct EAG responses to a range of plant volatiles, with fatty acid derivatives like hexenols eliciting significant signals. ias.ac.in

Arthropod SpeciesKey Findings from EAG/Behavioral Studies
Western Flower Thrips (Frankliniella occidentalis)High EAG response to cis-3-hexen-1-ol and this compound, with a significantly greater response to the cis isomer. nih.gov
Fall Armyworm (Spodoptera frugiperda)Male antennae show high EAG responses to Hexan-1-ol and (Z)-3-hexen-1-ol. acaentmex.org
Potato Tuber Moth (Phthorimaea operculella)Both sexes show EAG responses to various plant volatiles, with fatty acid derivatives like cis-3-hexen-1-ol eliciting strong responses. ias.ac.in
Green Lacewing (Chrysoperla carnea)Both sexes respond to various plant volatiles, including cis-3-hexen-1-ol, with differences in response intensity between males and females.
Colposcelis signataAdults show attractive responses to green leaf volatiles like trans-2-hexen-1-ol. zgswfz.com.cn

Plants are not passive organisms; they can communicate with each other through airborne chemical signals. This compound and its related compounds are key players in this "plant-plant communication." nih.govresearchgate.net When a plant is wounded, it releases these volatiles, which can be perceived by neighboring, undamaged plants. nih.gov

This exposure can "prime" the receiving plants, leading them to activate their own defense systems in anticipation of a potential threat. nih.govfrontiersin.org For example, maize seedlings pre-exposed to synthetic (Z)-3-hexen-ol produced significantly higher levels of jasmonic acid and defensive sesquiterpenes after being artificially damaged compared to unexposed seedlings. nih.gov This priming effect has been observed in numerous plant species, including lima bean, cotton, and tobacco. frontiersin.org In tea plants, airborne (Z)-3-hexen-1-ol from herbivore-damaged plants can promote both direct and indirect defenses in neighboring plants, a process that is regulated by light. nih.gov This volatile can also integrate signals from different abiotic stresses, such as cold and drought. oup.com

Receiving PlantEmitter Plant/SourceObserved Effect
Maize (Zea mays)Damaged maize / Synthetic (Z)-3-hexen-olIncreased production of jasmonic acid and volatile sesquiterpenes upon subsequent damage. nih.gov
Lima bean (Phaseolus lunatus)Damaged lima beanUpregulation of ethylene (B1197577) biosynthesis genes. frontiersin.org
Tea (Camellia sinensis)Herbivore-damaged teaActivation of direct and indirect defenses in adjacent plants, regulated by light. nih.gov
ArabidopsisDamaged ArabidopsisIncreased subsequent damage-induced production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol. researchgate.net
Tea (Camellia sinensis)Cold-stressed teaCold-induced (Z)-3-hexenol improved drought tolerance in neighboring plants. oup.com

Plant-Plant Signaling and Airborne Communication

Induction of Defense-Related Gene Expression in Neighboring Plants

When a plant is damaged, it releases a plume of volatile organic compounds (VOCs), including hexenols. Neighboring plants perceive these chemical cues, which trigger the upregulation of defense-related genes. Exposure of maize plants to (Z)-3-hexen-1-ol, a closely related isomer, has been shown to induce the expression of a suite of defense genes. ttu.edu These include genes involved in various defense pathways, such as the lipoxygenase (LOX) pathway and the phenylpropanoid pathway. ttu.edufrontiersin.org For instance, treatment of maize with (Z)-3-hexenol led to increased mRNA levels for genes like hydroperoxide lyase (hpl), lipoxygenase (lox), and phenylalanine ammonia-lyase (pal). ttu.edu Similarly, GLVs like (E)-2-hexenal, another related compound, can induce defense genes in Arabidopsis. umich.edu This airborne signaling primes the receiving plants for a more rapid and robust defense response upon actual attack. nih.gov

Table 1: Examples of Defense-Related Genes Induced by Hexenols in Plants (Data based on studies of this compound and its isomers)

GeneFunctionPlant SpeciesReference
hpl (hydroperoxide lyase)GLV biosynthesisMaize (Zea mays) ttu.edu
lox (lipoxygenase)Jasmonic acid pathway, defense signalingMaize (Zea mays) ttu.edu
pal (phenylalanine ammonia-lyase)Phenylpropanoid pathway, secondary metabolite productionMaize (Zea mays) ttu.edu
mpi (maize proteinase inhibitor)Anti-herbivore defenseMaize (Zea mays) ttu.edu
igl (indole-3-glycerol phosphate (B84403) lyase)Production of volatile indoleMaize (Zea mays) ttu.edu
fps (farnesyl pyrophosphate synthase)Terpenoid biosynthesisMaize (Zea mays) ttu.edu

Intraplant Signaling and Systemic Responses

The signaling role of this compound is not limited to communication between separate plants; it is also a vital component of within-plant (intraplant) communication. When one part of a plant is attacked, it releases GLVs that can be transported to other, undamaged parts of the same plant, inducing systemic acquired resistance (SAR). nih.govebi.ac.uk This process ensures that the entire plant is prepared for a potential spreading threat. (Z)-3-hexenol has been identified as a signaling molecule that can trigger these systemic defense responses and is rapidly metabolized within the plant tissue, suggesting a tightly regulated signaling network. ttu.edu

Allelochemical Properties and Biological Activity

This compound also exhibits direct biological activity, functioning as an allelochemical that can influence the growth and behavior of other organisms, including microbes.

Antimicrobial Effects (Fungicidal and Bactericidal Activities)

Research has demonstrated that various hexenols and related C6 aldehydes possess antimicrobial properties. umich.edu While data for pure this compound is limited, studies on essential oils containing this compound indicate its contribution to antimicrobial activity. For instance, an essential oil from Farfugium japonicum, containing 13.7% (E)-3-hexen-1-ol (trans-isomer), showed strong antibacterial capacity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.16 mg/mL. mdpi.com Similarly, an essential oil from Artemisia feddei containing this compound exhibited inhibitory effects against various oral bacteria. jmb.or.kr In terms of antifungal activity, a study comparing several volatile compounds found that this compound displayed inhibitory activity against the fungus Fusarium verticillioides. researchgate.net

Table 2: Antimicrobial Activity Associated with this compound *

Source MaterialTarget MicroorganismActivity / FindingReference
Essential Oil of Farfugium japonicum (containing 13.7% (E)-3-hexen-1-ol)Staphylococcus aureus (MSSA & MRSA)MIC = 0.16 mg/mL mdpi.com
Essential Oil of Artemisia feddei (containing this compound)Oral BacteriaExhibited inhibitory effects jmb.or.kr
Pure CompoundFusarium verticillioidesShowed inhibitory activity on fungal development researchgate.net

Modulation of Microbial Communities (e.g., Yeast Metabolome Interactions)

This compound is a known metabolite in yeast, particularly Saccharomyces cerevisiae, and plays a role in the aroma profile of fermented beverages like wine. hmdb.canih.gov The production and concentration of this alcohol can be significantly influenced by the specific yeast strains used during fermentation, demonstrating a clear interaction with and modulation of the yeast metabolome. foodb.ca For example, studies on wine fermentation have shown that the concentration of this compound varies depending on whether the fermentation is carried out by a monoculture of S. cerevisiae or in a sequential inoculation with non-Saccharomyces yeasts like Torulaspora delbrueckii. core.ac.ukresearchgate.net This indicates that the metabolic pathways leading to the formation of this compound are differentially regulated among yeast species, highlighting its role as a marker of specific microbial activity.

Evolutionary Ecological Perspectives

From an evolutionary standpoint, this compound is a key player in the complex chemical arms race between plants and insects. Its role is often multifaceted and context-dependent. nih.govresearchgate.net For herbivores, the scent of GLVs can act as a repellent, signaling a damaged and potentially well-defended plant. Conversely, for predatory or parasitic insects, the same scent can serve as an attractant, indicating the presence of their herbivorous prey. nih.gov

A fascinating aspect of its evolutionary role is its ability to synergize with insect pheromones. Research has shown that the presence of green leaf volatiles, including both cis- and this compound, can significantly enhance the attractiveness of aggregation pheromones for certain insects, such as the boll weevil. usp.br This synergy suggests a co-evolutionary relationship where insects have adapted to use plant-emitted cues to refine their own chemical communication systems for vital activities like mating and aggregation. usp.br This dual function—participating in both direct and indirect plant defense while also being co-opted by insects—highlights the intricate and evolving ecological dynamics mediated by this simple alcohol.

Advanced Analytical Methodologies for Characterization and Quantification of Trans 3 Hexen 1 Ol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating trans-3-Hexen-1-ol from complex mixtures, a necessary step for accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound is ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard or with entries in spectral libraries such as the NIST WebBook. nist.gov The mass spectrum is characterized by a specific fragmentation pattern resulting from electron ionization. Key fragments and their relative intensities are crucial for positive identification. For instance, the electron ionization mass spectrum of this compound typically shows characteristic ions that help in its structural confirmation.

GC-MS has been instrumental in identifying this compound in a variety of matrices, from food and beverages to plant volatiles. nist.govmdpi.com Its sensitivity and specificity make it an indispensable tool for both qualitative and quantitative analysis.

Table 1: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₆H₁₂O nist.gov
Molecular Weight 100.1589 g/mol nist.gov
CAS Registry Number 928-97-2 nist.gov
Kovats Retention Index (non-polar column) ~852-861 nist.gov
Kovats Retention Index (polar column) ~1361-1368 nist.gov

Note: Kovats Retention Index can vary based on the specific column and conditions used.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. scielo.br It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

This methodology is particularly advantageous for its simplicity, speed, and high sensitivity, making it ideal for analyzing trace levels of volatiles. embrapa.brscielo.org.pe The choice of fiber coating is critical for efficient extraction. For general screening of volatile compounds, including alcohols like this compound, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad selectivity. nih.govresearchgate.net

HS-SPME-GC/MS has been successfully applied to detect this compound in diverse and complex samples such as various plant species, including Brassicaceae and Rosa chinensis, as well as in food products like wine and fruit. nih.govfrontiersin.orgoup.comresearchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comresearchgate.net This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The result is a two-dimensional chromatogram that separates compounds based on two independent properties, such as volatility and polarity. sepsolve.com This increased peak capacity is invaluable for resolving co-eluting compounds in highly complex samples, which is a common challenge in the analysis of natural volatile profiles. gcms.cz GCxGC has been shown to be particularly effective in the detailed characterization of volatile fractions in products like plum brandies and wines, where this compound is one of many components in a complex aromatic mixture. gcms.cznih.govmdpi.com The structured nature of the GCxGC plot, where chemically similar compounds elute in specific regions, also aids in the identification of unknown substances. gcms.cz

Headspace Solid-Phase Microextraction (HS-SPME-GC/MS)

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the protons of the methyl, methylene, and vinyl groups, as well as the hydroxyl proton. nih.govchemicalbook.com The chemical shifts (δ), splitting patterns (e.g., triplet, quartet), and integration values are all used to assign specific protons to their position in the molecule.

¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the confirmation of the carbon backbone of this compound. nih.govmimedb.org

Table 2: Representative NMR Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~5.56 - 5.38 Multiplet -CH=CH-
¹H ~3.60 Triplet -CH₂OH
¹H ~2.25 Multiplet =CH-CH₂-
¹H ~2.03 Quintet CH₃-CH₂-CH=
¹H ~0.98 Triplet -CH₃
¹³C ~135.37 -CH=C H-CH₂OH
¹³C ~125.03 CH₃-CH₂-C H=
¹³C ~62.19 -CH₂OH
¹³C ~36.02 =CH-C H₂-CH₂OH
¹³C ~25.70 CH₃-C H₂-
¹³C ~13.80 -CH₃

Data sourced from PubChem and other spectral databases. nih.govchemicalbook.commimedb.org Actual values may vary slightly depending on experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. guidechem.com The C-H stretching vibrations of the alkyl and vinyl groups appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. A distinct, sharp peak around 965-970 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of the trans double bond, which is a key feature for distinguishing it from its cis isomer. tesisenred.netnist.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The Raman spectrum of this compound also provides information on its functional groups, with the C=C stretching vibration typically showing a strong signal. nih.govguidechem.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

Technique Wavenumber (cm⁻¹) Vibration Functional Group
IR ~3330 (broad) O-H Stretch Alcohol (-OH)
IR ~3020 C-H Stretch Vinyl (=C-H)
IR ~2960-2870 C-H Stretch Alkyl (-C-H)
Raman/IR ~1670 C=C Stretch Alkene (C=C)
IR ~1050 C-O Stretch Primary Alcohol
IR ~970 (sharp) C-H Out-of-plane Bend trans Alkene

Data compiled from various spectral databases. guidechem.comspectrabase.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Atmospheric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for evaluating the atmospheric fate of volatile organic compounds like this compound. This technique is used to measure the gas-phase absorption cross-sections of the molecule across different wavelengths. researchgate.net Such measurements are critical for determining a compound's potential for photolysis—degradation by direct absorption of sunlight. researchgate.net

Research has shown that the UV absorption of hexenols, including this compound, vanishes above 290 nm, which is the actinic region relevant to the troposphere. researchgate.net The absorption cross-sections in this range are smaller than 1 × 10⁻²¹ cm² per molecule. researchgate.net This indicates that direct photolysis is not a significant removal pathway for this compound in the atmosphere. researchgate.net Instead, the primary atmospheric sink for this compound is its gas-phase reaction with hydroxyl (OH) radicals. researchgate.netacs.org Kinetic studies have determined the rate coefficient for the reaction of OH radicals with (E)-3-hexen-1-ol to be approximately (1.14 ± 0.14) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to a short atmospheric lifetime of about one hour. acs.org

Advanced Detection and Sensing Technologies

The distinct "green" aroma of this compound has driven the development of specialized technologies for its rapid and sensitive detection in various applications, from quality control in the food industry to environmental monitoring.

Electronic Nose (E-nose) Systems for Aroma Profiling

Electronic nose (E-nose) systems are devices designed to mimic the human olfactory system by using an array of chemical sensors to generate a digital "fingerprint" of a sample's aroma. frontiersin.orgnih.gov These systems are particularly effective for the non-destructive analysis of volatile organic compounds (VOCs) that constitute the aroma of fruits, beverages, and other products. frontiersin.orgresearchgate.net

E-nose Sensor Correlations with this compound in Sweet Cherries. frontiersin.orgnih.gov
E-nose SensorCorrelation with this compoundAssociated Compound Classes
S1NegativeAliphatic compounds (alcohols, esters, aldehydes)
S2PositiveAliphatic compounds (alcohols, esters, aldehydes)
S4PositiveAliphatic compounds (alcohols, esters, aldehydes)
S6PositiveAlcohols, Esters, Ketones, Terpenes
S7PositiveAlcohols, Esters, Ketones, Terpenes
S8PositiveAlcohols, Esters, Ketones, Terpenes
S9PositiveAlcohols, Esters, Ketones, Terpenes

Biosensors and Chemoreceptor-Based Detection Platforms

Drawing inspiration from nature's own highly specific olfactory systems, researchers have developed biosensors and chemoreceptor-based platforms for detecting green leaf volatiles (GLVs) like this compound. These systems often incorporate biological components or materials that mimic biological recognition.

Insect and Human Chemoreceptors: Insects rely on odorant-binding proteins (OBPs) to transport volatile molecules to olfactory receptors (ORs). plos.org A study on the endoparasitoid Macrocentrus cingulum identified an OBP, McinOBP1, that binds with good affinity to cis-3-hexen-1-ol (B126655). plos.org Molecular docking simulations revealed that the amino acid residues Val58, Leu62, and Glu130 are key to forming the binding pocket for this compound. plos.org In humans, the ability to detect the "grassy" smell of cis-3-hexen-1-ol has been linked to genetic variation in a specific odorant receptor, OR2J3. researchgate.net A single nucleotide polymorphism (SNP), rs28757581, which results in a threonine to alanine (B10760859) substitution (T113A) in the receptor, is strongly associated with an individual's detection threshold for the compound. researchgate.net

Engineered Biosensor Platforms: Novel sensor technologies are being developed for the real-time, portable detection of GLVs. One such platform is a hybrid piezoelectric-colorimetric sensor that uses a metal-organic framework (MOF) to selectively bind GLVs like 1-hexanol. acs.orgnih.gov The binding causes a shift in the resonating frequency of a micro quartz tuning fork and a color change in an embedded dye, allowing for sensitive detection down to parts-per-billion (ppb) levels. acs.orgnih.gov Another approach utilizes a disposable colorimetric sensor array on a smartphone-based platform, which can detect and differentiate a variety of plant volatiles, including related compounds like (E)-2-hexenol, within one minute. ncsu.edu

Advanced Biosensor and Chemoreceptor Platforms for Hexenol Detection
Platform TypeBiological/Sensing ComponentTarget Analyte MentionedKey Findings
Insect ChemoreceptorOdorant Binding Protein (McinOBP1)cis-3-Hexen-1-olBinds with good affinity; key residues Val58, Leu62, Glu130 identified. plos.org
Human ChemoreceptorOdorant Receptor (OR2J3)cis-3-Hexen-1-olGenetic variant rs28757581 (T113A) is linked to detection sensitivity. researchgate.net
Piezoelectric-Colorimetric SensorMetal-Organic Framework (MOF)1-HexanolDual-signal sensor enables detection from 62.5 ppb to 250 ppm. acs.orgnih.gov
Colorimetric ArrayPlasmonic nanocolorants and organic dyes(E)-2-hexenolSmartphone-based device allows for rapid (1 min) detection at ppm levels. ncsu.edu

Isotopic Labeling and Tracing in Biological Systems

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which acts as a tracer without significantly altering the chemical properties of the compound. For this compound, deuterated forms such as (E)-Hex-3-en-1-ol-d₂ have been synthesized. medchemexpress.com

The primary application of these stable, heavy-isotope-labeled compounds is as tracers for quantification in complex biological matrices during research and development processes. medchemexpress.com By introducing a known amount of the labeled compound, researchers can use mass spectrometry to accurately measure the quantity of the unlabeled native compound in a sample. Furthermore, deuterium (B1214612) labeling has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of molecules, allowing for detailed studies of how this compound is processed and distributed within a biological system. medchemexpress.com

Atmospheric and Environmental Chemistry of Trans 3 Hexen 1 Ol

Atmospheric Reactivity and Degradation Pathways

Once released into the atmosphere, trans-3-hexen-1-ol is subject to degradation through several chemical processes, primarily initiated by reactions with key atmospheric oxidants. uef.finih.gov Its atmospheric lifetime is relatively short, on the order of a few hours, indicating its high reactivity. semanticscholar.org

Reactions with Hydroxyl (OH) Radicals

The primary daytime degradation pathway for this compound is its reaction with hydroxyl (OH) radicals. ebi.ac.uk This reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, with a smaller contribution from H-atom abstraction from the C-H bonds. ebi.ac.uk The rate coefficient for the reaction of OH radicals with (E)-3-hexen-1-ol has been determined to be approximately 1.14 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. ebi.ac.ukacs.org This rapid reaction leads to an estimated atmospheric lifetime of about one hour. ebi.ac.uk The main degradation products identified from this reaction are carbonyl compounds, such as propanal.

The reaction mechanism involves the formation of a hydroxy alkoxy radical, which then decomposes. ebi.ac.uk For this compound, the primary fate of the resulting hydroxy alkoxy radical is decomposition, leading to the formation of propanal.

Ozonolysis Reactions and Mechanisms

Ozonolysis is another significant degradation pathway for this compound, particularly in regions and times with lower OH radical concentrations. researchgate.netacs.org The reaction of ozone with this compound proceeds via the Criegee mechanism, where ozone adds to the double bond to form a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. researchgate.net

Studies have determined the rate constant for the gas-phase reaction of ozone with this compound at 298 K to be in the range of (5.01 - 6.4) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org The major products identified from the ozonolysis of this compound are acetaldehyde, glycolaldehyde, and methylglyoxal. researchgate.net The formation of these products suggests that the Criegee intermediate undergoes further reactions in the atmosphere. researchgate.net

Reactions with Nitrate (B79036) (NO₃) Radicals

During the nighttime, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. nih.govnih.gov The reaction with NO₃ radicals is an important removal process for many unsaturated BVOCs, including this compound. nih.gov The rate constant for the reaction of NO₃ radicals with this compound has been measured to be (4.43 ± 0.91)×10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov This reaction contributes to the nighttime degradation of the compound. nih.gov The reaction mechanism involves the addition of the NO₃ radical to the double bond, leading to the formation of nitrooxy-peroxy radicals in the presence of oxygen. These radicals can then undergo further reactions, potentially leading to the formation of organic nitrates. researchgate.net

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of this compound leads to the formation of less volatile products that can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). semanticscholar.orgresearchgate.netresearchgate.net This process is a significant, yet not fully quantified, source of atmospheric aerosols globally. semanticscholar.org

Mechanisms of Oligomer Formation and Particle Phase Reactions

The formation of SOA from this compound is closely linked to the reactivity of its first-generation oxidation products. semanticscholar.orgresearchgate.net For example, 3-hydroxypropanal, a product of the ozonolysis of cis-3-hexen-1-ol (B126655) (a stereoisomer of this compound), is highly reactive and can hydrate (B1144303) and undergo further reactions with other aldehydes. semanticscholar.orgresearchgate.net These reactions result in the formation of higher molecular weight oligomers, which are a major component of the SOA. researchgate.netsemanticscholar.org

These oligomers are formed through various particle-phase reactions, including hemiacetal and acetal (B89532) formation, aldol (B89426) condensation, and other acid-catalyzed reactions. mdpi.comacs.org The presence of acidic seed aerosols, such as sulfuric acid, can enhance SOA formation by catalyzing these reactions. mdpi.com The resulting SOA can contain highly unsaturated oligomeric species that contribute to the light-absorbing properties of the aerosol, often referred to as "brown carbon". acs.org

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

Terrestrial Fate and Mobility in Soil Systems

Based on estimations for its isomer, cis-3-hexen-1-ol, this compound is expected to have very high mobility in soil. nih.gov This is due to a low estimated soil organic carbon-water (B12546825) partition coefficient (Koc), suggesting it does not adsorb strongly to soil particles. nih.gov However, its persistence in soil may be limited by other processes like volatilization and biodegradation. nih.gov

Volatilization from Environmental Surfaces

Volatilization is anticipated to be a significant process for this compound from both moist and dry soil surfaces. nih.gov This is supported by its estimated Henry's Law constant and vapor pressure. nih.gov For the related compound cis-3-hexen-1-ol, the volatilization half-life from a model river is estimated to be 2.5 days, and from a model lake, 21 days, indicating its tendency to move from water to the atmosphere. nih.gov

Biodegradation Mechanisms in Soil and Water

Biodegradation is considered an important environmental fate process for hexenols in both soil and water. nih.gov Studies on cis-3-hexen-1-ol have shown a high theoretical Biochemical Oxygen Demand (BOD), indicating that it is readily biodegradable by activated sludge. nih.govthegoodscentscompany.com This suggests that microorganisms in soil and water can break down the compound. nih.gov The substance is classified as readily biodegradable. carlroth.comcarlroth.com

Applications of Trans 3 Hexen 1 Ol in Chemical Systems

Flavor and Fragrance Chemistry

The distinct scent of trans-3-Hexen-1-ol has led to its widespread use in the flavor and fragrance industry to impart fresh, green notes to a range of products. thegoodscentscompany.comvirtuemarketresearch.com

Chemical Basis of Olfactory Perception and Aroma Contribution

The olfactory perception of this compound is rooted in its interaction with specific olfactory receptors in the human nose. While the closely related cis-3-Hexen-1-ol (B126655), known as leaf alcohol, is more intensely associated with the smell of freshly cut grass, this compound provides a softer, greener note. ebi.ac.uknih.gov Research has identified that genetic variations in the olfactory receptor gene OR2J3 can affect an individual's sensitivity to cis-3-hexen-1-ol. biorxiv.orgwikipedia.org This suggests that the perception of these green notes can vary among individuals.

The aroma of this compound is described as a grassy, green aroma. nih.gov It is utilized to add a green top note in herbaceous fragrances and to introduce green nuances in flavors for products like apple, strawberry, and tropical fruits. thegoodscentscompany.com

Use in Natural Product Mimicry and Composition

This compound is a component of the natural volatile profiles of many fruits and plants, including strawberries and kiwi. thegoodscentscompany.comhmdb.ca Its presence contributes to the characteristic fresh and green aroma of these natural products. In the flavor and fragrance industry, it is used to mimic and reconstruct these natural scents. For instance, it is a key component in creating the aroma of green tea.

The compound and its esters, such as trans-3-hexenyl acetate (B1210297), are crucial in formulating flavors and fragrances that replicate the scent of green leaves and unripe fruit. perfumersapprentice.com trans-3-Hexenyl acetate, for example, possesses a sharp, fruity-green odor reminiscent of green banana and pear. perfumersapprentice.com

Stereoisomeric Influence on Aroma Profiles

The stereoisomerism of 3-hexen-1-ol significantly influences its aroma profile. The cis-isomer, (Z)-3-hexen-1-ol, has a potent, sharp grassy odor, often described as the smell of freshly cut grass. ebi.ac.uknih.gov In contrast, the trans-isomer, (E)-3-hexen-1-ol, offers a milder, less intense green aroma. google.com This difference in scent profile between the two isomers is a critical factor in their application within the flavor and fragrance industry, with the cis-isomer being favored for its strong green notes and the trans-isomer for providing a softer background greenness. google.com The ratio of cis- to trans-isomers can be manipulated in commercial preparations to achieve a desired aroma profile. google.com

Agricultural and Horticultural Applications

Beyond its use in flavors and fragrances, this compound plays a role in agriculture and horticulture, primarily due to its function as a semiochemical, a chemical involved in insect communication. fishersci.ca

Development of Eco-friendly Pest Management Strategies

This compound is a component of the blend of volatile organic compounds (VOCs) released by plants when they are damaged by herbivores. frontiersin.org These herbivore-induced plant volatiles (HIPVs) can act as a signal to attract the natural enemies of the pests. For example, this compound has been shown to be attractive to certain predatory insects. fishersci.casigmaaldrich.comsigmaaldrich.com This property is being explored for the development of "push-pull" pest management strategies, where the compound could be used to "pull" in beneficial insects that prey on or parasitize crop pests.

Research has shown that this compound can stimulate the antennae of male Hyphantria cunea moths, indicating its role in insect communication and its potential as a lure in pest monitoring and control programs. fishersci.casigmaaldrich.com Furthermore, studies on chickpea plants have indicated that trans-2-hexen-1-ol, a related compound, can inhibit the growth of certain fungal pathogens. frontiersin.org

Integration into Slow-Release Volatile Dispenser Systems

To be effective in pest management, semiochemicals like this compound need to be released into the environment in a controlled and sustained manner. This has led to the development of slow-release dispenser systems. These systems are designed to emit a consistent amount of the volatile compound over an extended period, mimicking the natural release from damaged plants and maximizing its effectiveness in attracting beneficial insects or repelling pests. The integration of this compound into such dispensers is a key area of research for its practical application in sustainable agriculture.

Enhancement of Beneficial Insect Recruitment in Agroecosystems

This compound is a key semiochemical, a chemical substance that carries a message, that plays a significant role in mediating interactions between plants and insects. mdpi.com In agroecosystems, it is recognized as a herbivore-induced plant volatile (HIPV), a compound released by plants upon damage by herbivores. mdpi.com This release serves as a distress signal, attracting natural enemies of the herbivorous pests, thereby acting as an indirect defense mechanism for the plant. mdpi.com

Research has demonstrated the effectiveness of synthetic HIPVs, including this compound and its isomers, in attracting beneficial insects. Field studies have shown that various predatory and parasitic insects are drawn to traps baited with these compounds. For instance, the bigeyed bug (Geocoris pallens) is attracted to trans-2-hexen-1-al, a related compound. researchgate.netbiocrick.com Similarly, cis-3-hexen-1-ol has been found to attract the minute pirate bug (Orius tristicolor), the ladybeetle (Stethorus punctum picipes), and parasitic wasps like Anagrus daanei. researchgate.netchemfaces.com The ability to lure these natural enemies presents a promising avenue for developing "push-pull" strategies in integrated pest management (IPM), where pests are repelled from the crop (push) and simultaneously attracted to a trap crop or device (pull). uliege.be

Slow-release dispensers, such as those made from sol-gel formulations, have been developed to effectively disseminate these volatile compounds in a controlled manner over an extended period. biocrick.comchemfaces.com In greenhouse experiments, dispensers releasing trans-2-hexen-1-al and cis-3-hexen-1-ol successfully attracted aphids for approximately 17 days. biocrick.comchemfaces.com This technology enhances the practical application of these semiochemicals for biological control in agricultural settings.

Table 1: Beneficial Insects Attracted to Hexenol Isomers and Related Compounds

Beneficial InsectAttractant Compound(s)Reference(s)
Bigeyed bug (Geocoris pallens)trans-2-Hexen-1-al, Methyl Salicylate, Indole researchgate.netbiocrick.com
Minute pirate bug (Orius tristicolor)cis-3-Hexen-1-ol, Methyl Salicylate, Benzaldehyde, Octyl Aldehyde researchgate.netchemfaces.com
Ladybeetle (Stethorus punctum picipes)cis-3-Hexen-1-ol, Methyl Salicylate, Benzaldehyde researchgate.netbiocrick.comchemfaces.com
Mymarid wasp (Anagrus daanei)cis-3-Hexen-1-ol, Octyl Aldehyde, Farnesene researchgate.netchemfaces.com
Syrphidae (Hoverflies)cis-3-Hexen-1-ol, Methyl Salicylate researchgate.netchemfaces.com
Braconidae (Parasitic wasps)cis-3-Hexen-1-ol, (Z)-3-Hexenyl acetate, cis-Jasmone, Methyl Jasmonate, Methyl Anthranilate researchgate.netchemfaces.com
Micro-Hymenoptera (various parasitic wasps)cis-3-Hexen-1-ol, Methyl Salicylate, Indole researchgate.netchemfaces.com

As an Intermediate in Organic Chemical Synthesis

Beyond its role in agroecosystems, this compound is a valuable intermediate in organic chemical synthesis. thermofisher.com Its chemical structure, featuring both a double bond and a primary alcohol functional group, allows for a variety of chemical transformations.

This compound serves as a starting material for the synthesis of various specialty chemicals and fine organic compounds. It can be synthesized through methods such as the Knoevenagel condensation of n-butyraldehyde and malonic acid, followed by reduction. tandfonline.com It is also a component in the synthesis of other valuable compounds, including its esters, which are used as flavor and fragrance ingredients. jcsp.org.pkebi.ac.ukforeverest.net For example, (Z)-3-hexen-1-yl acetate is a significant flavor ester with a characteristic "green" top-note. jcsp.org.pk The synthesis of such esters can be achieved through transesterification reactions catalyzed by enzymes. jcsp.org.pk

Furthermore, this compound and its derivatives are utilized in the synthesis of insect pheromones. google.com For instance, it can be a precursor in the metathesis synthesis of pheromone components, highlighting its importance in producing highly specific and biologically active molecules. google.com

In the field of material science, derivatives of hexene structures are being explored as precursors for the fabrication of advanced materials like graphene nanoribbons (GNRs). escholarship.org GNRs are quasi-one-dimensional strips of graphene that exhibit unique electronic properties, making them promising for next-generation nanoelectronics and quantum information science. arxiv.orgsigmaaldrich.comornl.gov

The synthesis of GNRs often employs a "bottom-up" approach, where precisely designed molecular precursors are assembled on a metal surface. escholarship.orgresearchgate.net While direct use of this compound is not explicitly detailed, the synthesis of tetraphenyl trans-3-hexene-1,5-diyne derivatives serves as a molecular model and precursor for creating polycyclic aromatic compounds and, ultimately, GNRs through on-surface synthesis. escholarship.org This process involves the deposition of precursor molecules onto a catalytic metal surface, such as gold (Au) or silver (Ag), followed by thermally induced polymerization and cyclization reactions to form the desired nanostructures. escholarship.orgresearchgate.net The ability to synthesize specific GNR structures is encoded in the molecular design of the precursor, underscoring the importance of versatile building blocks in this advanced field of materials science. escholarship.orgresearchgate.net

Theoretical and Computational Investigations of Trans 3 Hexen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of trans-3-Hexen-1-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of the molecule.

The geometry and conformational preferences of this compound are dictated by its electronic structure. The molecule consists of a six-carbon chain with a trans-configured double bond between carbons 3 and 4, and a primary alcohol group at one end. This structure allows for several rotational isomers (conformers) due to the rotation around its single bonds.

While a detailed conformational analysis specifically for this compound is not extensively documented in publicly available literature, the methodologies for such a study are well-established. Theoretical studies on similar green leaf volatiles (GLVs) and their esters typically employ DFT methods such as B3LYP or M06-2X with basis sets like 6-311+G(d,p) for geometry optimization and frequency calculations. rsc.orgrsc.org These calculations can identify the lowest energy conformers and the rotational energy barriers between them. For this compound, the key dihedral angles determining its shape would be around the C2-C3, C4-C5, and C1-C2 bonds. The most stable conformers would arise from a balance between minimizing steric hindrance and optimizing intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl group and the π-system of the double bond.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₆H₁₂O nih.govscbt.com
Molecular Weight 100.16 g/mol nih.govscbt.com
XLogP3 1.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 3 nih.gov

This interactive table provides computed descriptors for this compound, which are foundational for more complex computational models.

Quantum chemistry is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction energetics. A significant atmospheric reaction for this compound is its ozonolysis. researchgate.net Theoretical studies on the gas-phase reaction of ozone with this compound have been performed to understand its atmospheric fate. researchgate.net

The reaction is initiated by the electrophilic addition of ozone to the C=C double bond, forming a primary ozonide (a five-membered ring containing three oxygen atoms), also known as a molozonide. This step is highly exothermic. rsc.orgnih.gov This primary ozonide is unstable and rapidly decomposes through one of two main Criegee pathways to form a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. nih.gov

Theoretical calculations, using methods like BHandHLYP/6-311+G(d,p) or more advanced CCSD(T), are used to locate the transition states for the formation and decomposition of the primary ozonide. rsc.orgnih.gov The energy barriers associated with these transition states determine the kinetics of the reaction. For the reaction of this compound with ozone, both experimental and theoretical rate constants have been determined. researchgate.net

Table 2: Experimental and Theoretical Rate Constants for the Reaction of this compound with Ozone at 298 K

Method Rate Constant (cm³ molecule⁻¹ s⁻¹) Reference
Relative Method (Experimental) (5.01 ± 0.30) x 10⁻¹⁷ researchgate.net
Relative Method (Experimental) (5.83 ± 0.86) x 10⁻¹⁷ researchgate.net
Relative Method (Experimental) (6.19 ± 0.72) x 10⁻¹⁷ researchgate.net
Absolute Method (Experimental) (6.4 ± 1.0) x 10⁻¹⁷ researchgate.net

This interactive table compares experimentally measured and theoretically calculated rate constants for the atmospheric oxidation of this compound by ozone.

Electronic Structure and Molecular Conformation Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding intermolecular interactions and conformational flexibility in different environments.

The interaction of this compound with its environment, such as water or organic solvents, governs its solubility and partitioning behavior. MD simulations can be used to calculate the free energy of solvation, which is a measure of how favorably a molecule interacts with a solvent.

Studies combining experiments and molecular simulations on the closely related cis-3-hexen-1-ol (B126655) have investigated its behavior at air/water interfaces, which are relevant for atmospheric chemistry. acs.org These simulations showed that green leaf volatiles accumulate at the interface, with the stability being driven by favorable energetic interactions between the solute and water molecules. acs.org This suggests that the air/water interface is a likely location for chemical reactions involving these compounds. acs.org The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, leading to specific interactions with water molecules. The nonpolar hydrocarbon chain influences its orientation and interaction with the bulk phases. While these studies focused on the cis-isomer, the fundamental interactions—hydrogen bonding from the alcohol group and hydrophobic interactions from the alkyl chain—are directly applicable to this compound.

While quantum calculations can identify stable conformers, MD simulations reveal the dynamic transitions between these states in a solvent over time. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement.

Although specific MD studies detailing the full conformational landscape of this compound were not found in the surveyed literature, such simulations would provide valuable data. By tracking the dihedral angles along the carbon backbone over nanoseconds or microseconds, one could map the free energy landscape as a function of these angles. This would show the most populated conformational states, the energy barriers to rotation, and the timescale of transitions between them. This dynamic behavior is crucial as the effective shape of the molecule and the accessibility of its reactive sites (the double bond and hydroxyl group) depend on its conformational flexibility in solution.

Intermolecular Interactions and Solvation Effects

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) models seek to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. For this compound, SAR can be applied to understand its role as a signaling molecule in plants, its antifungal properties, and its atmospheric reactivity. mdpi.comresearchgate.net

The reactivity of unsaturated alcohols with atmospheric oxidants like ozone and hydroxyl radicals shows a strong dependence on the molecule's structure, particularly the position of the double bond relative to the hydroxyl group. researchgate.net SAR studies show that the electron-donating or -withdrawing nature of substituents near the double bond affects the reaction rate. The hydroxyl group in this compound can influence the electron density of the C=C bond, thereby modulating its reactivity towards electrophiles like ozone.

In a biological context, the antifungal activity of a series of volatile organic compounds, including this compound, against Fusarium verticillioides has been evaluated. researchgate.net While it showed inhibitory activity, it was less potent than other compounds like geraniol (B1671447) or nerol. researchgate.net SAR models for this type of activity would consider descriptors like lipophilicity (e.g., logP), molecular shape, and the presence of specific functional groups. The specific geometry of the trans double bond and the chain length are critical determinants of how the molecule fits into a receptor site or interacts with a biological membrane.

Table 3: Comparison of Antifungal Activity of Selected Volatile Organic Compounds against F. verticillioides

Compound Relative Activity Key Structural Features
Geraniol High Acyclic monoterpenoid alcohol
Nerol High Acyclic monoterpenoid alcohol (cis-isomer of geraniol)
This compound Moderate C6 alcohol, one C=C bond
cis-3-Hexen-1-ol Moderate C6 alcohol, one C=C bond (cis-isomer)

This interactive table provides a qualitative comparison of the antifungal activity of this compound and related compounds, forming a basis for SAR discussion. Data interpreted from a study by Insuasty et al. (2020). researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
cis-3-Hexen-1-ol
Ozone
Butanal
Geraniol
Glyoxal
Glyoxal oxide
Butanal oxide
n-Hexane
Nerol
Linalool

Prediction of Biological Activity based on Chemical Structure

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, leverage this principle to predict biological effects based on molecular descriptors.

QSAR studies are a cornerstone of predictive toxicology and pharmacology. researchgate.net These models are built by establishing a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. researchgate.net For a compound like this compound, this involves calculating various molecular descriptors that quantify its physicochemical properties. These descriptors can then be used in models to predict activities such as toxicity or receptor affinity. researchgate.net

Key molecular descriptors for this compound that would be relevant for QSAR modeling have been predicted using computational software. These properties provide a quantitative profile of the molecule that can be correlated with its biological functions.

Predicted PropertyValueSource
logP1.33ChemAxon foodb.cafoodb.ca
pKa (Strongest Acidic)16.79ChemAxon foodb.cafoodb.ca
Polar Surface Area20.23 ŲChemAxon foodb.cafoodb.ca
Hydrogen Bond Donor Count1ChemAxon foodb.cafoodb.ca
Hydrogen Bond Acceptor Count1ChemAxon foodb.cafoodb.ca
Rotatable Bond Count3ChemAxon foodb.cafoodb.ca

Computational Approaches to Olfactory Receptor Binding

Understanding how this compound is perceived requires examining its interaction with olfactory receptors (ORs). Computational methods such as molecular docking and molecular dynamics simulations are essential tools for visualizing and analyzing these interactions at an atomic level. nih.gov These techniques model the binding of a ligand (the odorant) into the pocket of a receptor protein, predicting the preferred orientation and the strength of the interaction. nih.govmdpi.com

The process often involves several steps:

Homology Modeling : Since the experimental 3D structures of most ORs are unavailable, computational models of the receptors are built based on the known structures of related proteins, such as other G protein-coupled receptors (GPCRs). mdpi.com

Molecular Docking : The this compound molecule is then computationally "docked" into a predicted binding pocket on the receptor model. mdpi.com This simulation calculates the most stable binding poses and scores them based on factors like interaction energy.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and conformational changes in the receptor. nih.gov

Binding Analysis : The final step involves analyzing the interaction forces, such as hydrogen bonds and hydrophobic interactions, and identifying the key amino acid residues in the receptor that are crucial for binding the odorant. nih.gov

Research on the closely related isomer, cis-3-hexen-1-ol, provides a clear illustration of this approach. Studies on insect odorant binding proteins (OBPs), which transport odorants to receptors, have used molecular docking to elucidate binding mechanisms. plos.orgplos.org In one study, cis-3-hexen-1-ol was docked into the binding pocket of McinOBP1 from an endoparasitoid wasp. plos.org The simulation predicted key amino acid residues (Val58, Leu62, and Glu130) involved in the binding. plos.org Subsequent site-directed mutagenesis, where these key residues were replaced, confirmed their importance by showing reduced binding affinity to the odorant. plos.org

ProteinLigandKey Interacting Residues (Predicted)Interaction Energy (kcal/mol)Methodology
McinOBP1cis-3-hexen-1-olVal58, Leu62, Glu130-4.93Homology Modeling, Molecular Docking plos.org

Similar computational strategies are applied to human olfactory receptors. Research into the genetic basis of the ability to smell cis-3-hexen-1-ol identified the human olfactory receptor OR2J3 as the specific receptor responsible. nih.gov While this study focused on the cis isomer, the methodologies are directly applicable. The research identified specific single nucleotide polymorphisms (SNPs) that resulted in amino acid substitutions (T113A and R226Q) in the receptor. nih.gov In vitro functional assays, a common method to validate computational findings, demonstrated that these substitutions significantly impaired or abolished the receptor's response to cis-3-hexen-1-ol. nih.gov This combination of genetic analysis, computational prediction, and experimental validation provides a powerful framework for understanding the molecular basis of odor perception. nih.govmdpi.com

Future Research Directions and Contemporary Challenges

Elucidation of Undiscovered Biosynthetic and Degradative Pathways

The primary biosynthetic route to trans-3-Hexen-1-ol is the lipoxygenase (LOX) pathway, which is well-established. mdpi.comresearchgate.netoup.com This pathway starts with the enzymatic modification of fatty acids like linolenic and linoleic acid. mdpi.comresearchgate.net However, the specific enzymes and regulatory mechanisms that fine-tune the production of this compound versus its cis-isomer and other GLVs are not fully understood. Future research must focus on identifying the complete enzymatic cascade, including the specific lipases that initiate the process by releasing fatty acids from galactolipids. mdpi.com

Furthermore, while the biosynthesis of GLVs is rapidly induced by stress, the pathways for their degradation and removal in plant tissues and the atmosphere are less clear. oup.comnih.gov It is known that plants can take up airborne GLVs and metabolize them, for instance, by converting them into glycosides for storage or into other volatile compounds. frontiersin.org The enzymes and transport mechanisms involved in these processes are largely unknown and represent a critical area for future investigation. Understanding these degradative pathways is crucial for a complete picture of GLV-mediated signaling and its termination.

Advanced Understanding of Stereoisomer-Specific Biological Interactions

The biological activity of 3-Hexen-1-ol can differ significantly between its trans and cis stereoisomers. While both are recognized by insects and plants, they can elicit distinct behavioral and physiological responses. For example, in some insects, both cis- and this compound can elicit electrophysiological responses, but the strength and behavioral outcome of these responses can vary. plos.orgnih.govtandfonline.com

A significant challenge lies in elucidating the molecular basis for these differences. Research is needed to identify and characterize the specific odorant receptors (ORs) in insects and putative receptors in plants that bind to each isomer. nih.govresearchgate.net Studies have begun to identify human ORs with varying sensitivity to cis-3-hexen-1-ol (B126655), suggesting that similar specificity exists in other organisms. nih.govresearchgate.netwikipedia.org Understanding how the subtle difference in the double bond's configuration impacts binding affinity and receptor activation is a key frontier. This knowledge will be instrumental in developing more targeted and effective applications in agriculture, such as pest repellents or attractants for beneficial insects.

Development of Sustainable and Green Synthetic Methodologies

The demand for this compound in the flavor, fragrance, and agricultural industries necessitates the development of environmentally friendly and sustainable production methods. mdpi.comrsc.org Traditional chemical synthesis often involves harsh conditions and the use of toxic catalysts. google.com

Future research will increasingly focus on biocatalytic and fermentation-based approaches. This includes the use of whole microbial cells or purified enzymes to produce this compound from renewable feedstocks. jcsp.org.pkresearchgate.netgoogleapis.comgoogle.comgoogle.com The use of lipases for transesterification reactions to produce related esters is already being explored. jcsp.org.pkresearchgate.net Additionally, green chemistry approaches, such as the use of polymer-supported palladium nanoparticles for hydrogenation under flow conditions, offer promising avenues for reducing the environmental impact of synthesis. rsc.org A key challenge will be to optimize these green methodologies to achieve high yields and purity, making them economically competitive with conventional methods.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the role of this compound in biological systems, a holistic, systems-level approach is required. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy for uncovering the complex networks regulated by this GLV. rsc.orgplos.orgfrontlinegenomics.com

By combining these datasets, researchers can move beyond studying individual components and begin to map the entire signaling cascade, from gene expression changes to alterations in protein and metabolite profiles in response to this compound. rsc.orgmdpi.com For instance, integrated omics can help identify the transcription factors that regulate GLV biosynthetic genes and the downstream metabolic pathways that are activated upon GLV perception. rsc.org A major challenge in this area is the development of sophisticated bioinformatics tools and statistical methods to effectively integrate and interpret these large and complex datasets. plos.orgfrontlinegenomics.com

Refinement of Atmospheric Chemical Models Incorporating GLV Reactivity

Green leaf volatiles, including this compound, are significant contributors to atmospheric chemistry. mdpi.comnih.gov They are reactive compounds that can influence the formation of ozone and secondary organic aerosols. nih.govresearchgate.netacs.org However, current atmospheric models may not fully account for the complex reactivity of these compounds. ebi.ac.uk

Future research must focus on obtaining more precise kinetic data for the reactions of this compound with major atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). nih.govresearchgate.netebi.ac.ukresearchgate.net Studies have shown that the reaction rates can be significant, leading to short atmospheric lifetimes. nih.govresearchgate.netebi.ac.uk It is also crucial to identify the full range of reaction products and their subsequent chemical transformations. This detailed information is essential for refining atmospheric models to more accurately predict air quality and climate impacts. ebi.ac.uk

Exploration of Novel Applications in Bio-based Industries

The unique properties of this compound open up possibilities for its use in a variety of bio-based industries beyond its traditional applications in flavors and fragrances. nih.govnih.govreading.ac.ukchemdad.com Its role as a signaling molecule in plant defense suggests potential applications in agriculture for pest management and inducing crop resilience. mdpi.comresearchgate.net

Further research could explore its potential as a building block for the synthesis of biopolymers or specialty chemicals. Its chemical structure, featuring a double bond and a hydroxyl group, provides reactive sites for polymerization and other chemical modifications. The development of efficient and selective catalytic processes will be key to unlocking these novel applications. As the bio-economy grows, identifying new, high-value applications for renewable, plant-derived chemicals like this compound will be a significant area of research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity trans-3-Hexen-1-ol, and how do reaction conditions influence isomer selectivity?

  • This compound can be synthesized via two primary methods:

  • Reduction of trans-3-hexenal using NaBH₄ in methanol/ethanol at room temperature, yielding >90% purity but requiring careful solvent choice to avoid byproducts .
  • Hydroboration-oxidation of 1-hexene with B₂H₆ followed by H₂O₂/NaOH, which offers higher stereoselectivity but demands stringent anhydrous conditions .
    • Key factors: Solvent polarity, reaction temperature, and catalyst purity. Impurities often arise from incomplete reduction or cis-isomer formation, necessitating GC-MS validation .

Q. How can IR spectroscopy distinguish between cis- and this compound isomers?

  • The C=C-H out-of-plane bending vibrations in IR spectra differ due to steric effects:

  • trans-Isomer : Absorbs near 965 cm⁻¹ (characteristic of trans alkenes).
  • cis-Isomer : Shows a weaker band near 700 cm⁻¹ .
    • Complementary methods like GC retention time analysis (e.g., HP-GC/MS) further confirm isomer identity .

Q. What are the primary applications of this compound in plant biology research?

  • As a volatile organic compound (VOC) , it mediates plant-insect interactions:

  • Attracts pollinators or repels herbivores via olfactory receptor activation in insects .
  • Serves as a signaling molecule in plant defense pathways, inducing jasmonic acid biosynthesis in response to damage .
    • Experimental setups often involve headspace collection coupled with electroantennography (EAG) to measure insect responses .

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation kinetics of 3-hexyn-1-ol to this compound, and how can over-hydrogenation to 1-hexanol be minimized?

  • Pd-based catalysts (e.g., Pd/Al₂O₃ vs. PdTi/Al₂O₃) exhibit distinct selectivity:

  • PdTi alloys reduce over-hydrogenation by stabilizing alkene intermediates, achieving >80% this compound yield .
    • Kinetic monitoring via hydrogen uptake and GC analysis reveals:
  • Rate-determining steps: Alkyne → cis-alkene (R1) vs. cis → trans isomerization (R2) .
  • Optimal conditions: Low H₂ pressure (<5 bar) and temperatures <50°C to suppress R3/R4 (alkene → alcohol) .

Q. What experimental strategies resolve contradictions in reported isomer stability and reactivity data?

  • Discrepancies often arise from:

  • Synthetic route-dependent impurities (e.g., residual aldehydes from incomplete reduction) .
  • Analytical limitations : Overlapping GC peaks for cis/trans isomers require advanced columns (e.g., DB-Wax) or tandem MS .
    • Validation protocols:
  • Isomer-specific NMR (e.g., NOESY for spatial proximity analysis).
  • Stability assays under controlled O₂/light exposure to quantify oxidation rates .

Q. How can this compound’s role in wine aroma be quantified, and what interactions occur with other volatile compounds?

  • In Tempranillo Blanco wines , it contributes "green" notes at thresholds ~50 µg/L.
  • HS-SPME-GC-MS quantifies its concentration, while sensory panels correlate it with hexanol and esters (e.g., ethyl hexanoate) .
  • Synergistic effects: Enhances fruity esters but antagonizes floral terpenes, requiring multivariate analysis (PCA) to deconvolute contributions .

Methodological Guidance

Q. What protocols ensure safe handling and disposal of this compound in lab settings?

  • Safety measures :

  • Use explosion-proof equipment (flammable liquid; flash point 42°C) .
  • Avoid skin/eye contact (irritant) via PPE (gloves, goggles).
    • Waste disposal :
  • Collect in designated containers for incineration; avoid drains due to aquatic toxicity .

Q. How to design a study investigating this compound’s antimicrobial properties?

  • Assay design :

  • Broth microdilution (MIC/MBC) against Gram± bacteria/fungi.
  • Combine with TEM to assess membrane disruption .
    • Controls : Include cis-isomer and hexanol to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.